Decylboronic Acid
CAS No.: 24464-63-9
Cat. No.: VC2433870
Molecular Formula: C10H23BO2
Molecular Weight: 186.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24464-63-9 |
---|---|
Molecular Formula | C10H23BO2 |
Molecular Weight | 186.1 g/mol |
IUPAC Name | decylboronic acid |
Standard InChI | InChI=1S/C10H23BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h12-13H,2-10H2,1H3 |
Standard InChI Key | TUTSEMMBKGBUGD-UHFFFAOYSA-N |
SMILES | B(CCCCCCCCCC)(O)O |
Canonical SMILES | B(CCCCCCCCCC)(O)O |
Introduction
Chemical Structure and Properties
Decylboronic acid (C₁₀H₂₃BO₂) consists of a ten-carbon alkyl chain (decyl group) attached to a boronic acid functional group. This structure combines the hydrophobic properties of the long carbon chain with the reactive boronic acid moiety, creating a compound with distinctive chemical behavior.
Basic Identification
The compound is formally identified through several standardized naming conventions and registry numbers:
Property | Value |
---|---|
Chemical Formula | C₁₀H₂₃BO₂ |
IUPAC Name | Decylboronic acid |
CAS Registry Number | 24464-63-9 |
European Community (EC) Number | 681-879-3 |
DSSTox Substance ID | DTXSID70400492 |
Nikkaji Number | J1.678.137A |
The structure features a boron atom bonded to two hydroxyl groups and the decyl carbon chain, giving the compound its characteristic reactivity profile .
Physical and Chemical Characteristics
Decylboronic acid exhibits properties that reflect both its boronic acid functionality and the influence of its long alkyl chain. The compound is classified as a Lewis acid due to the electron-deficient nature of the boron atom, which readily accepts electron pairs from suitable donors. This reactivity forms the basis for many of its applications in organic synthesis and molecular recognition.
The ten-carbon alkyl chain contributes significant hydrophobicity to the molecule, influencing its solubility profile. This combination of a hydrophobic chain and a hydrophilic boronic acid group gives decylboronic acid amphiphilic characteristics, potentially useful in surfactant applications and membrane interactions.
Hazard Classification
According to available safety data, decylboronic acid carries specific hazard classifications:
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H315: Causes skin irritation [Warning Skin corrosion/irritation]
-
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]
These classifications indicate that proper handling procedures and protective equipment are necessary when working with this compound.
Synthesis Methods
The synthesis of decylboronic acid can be approached through several methodologies, reflecting the broader strategies employed for creating boronic acids with alkyl substituents.
Metal-Free Borylation Approaches
Recent advances have also explored metal-free approaches to borylation. As detailed in Nature Communications, researchers have developed methods using BBr₃ with specialized bases to facilitate C-H borylation:
"Upon treatment of 1 with BBr₃, the corresponding borate A or E A is produced after the release of methyl bromide."
While this specific research focused on bicyclic boronates, the underlying principles could potentially be adapted for linear alkyl boronic acids like decylboronic acid.
Dehyrating Techniques
Simpler dehydrating techniques have been employed for preparing boronic esters, which can serve as precursors to boronic acids through hydrolysis:
"They have obtained by simple dehydrating techniques and can be useful in asymmetric synthesis."
These methods typically involve the reaction of appropriate precursors in the presence of dehydrating agents or conditions that promote water removal, such as molecular sieves, Dean-Stark apparatus, or reactive drying agents like CaH₂.
Comparison with Related Compounds
Relationship to Decyl Borate
Decyl borate represents a related but distinct boron-containing compound with the formula C₃₀H₆₃BO₃. Unlike decylboronic acid, decyl borate (also called tridecyl borate) features three decyloxy groups attached to a central boron atom .
Property | Decylboronic Acid | Decyl Borate |
---|---|---|
Chemical Formula | C₁₀H₂₃BO₂ | C₃₀H₆₃BO₃ |
Structure | One decyl chain attached to B(OH)₂ | Three decyloxy chains attached to boron |
CAS Number | 24464-63-9 | 20236-81-1 |
EC Number | 681-879-3 | 243-621-4 |
Molecular Weight | ~186 g/mol (calculated) | 482.6 g/mol |
The structural differences between these compounds lead to distinct chemical behaviors and applications, despite their shared boron chemistry and decyl components.
Comparison with Other Boronic Acids
Decylboronic acid differs from many commonly studied boronic acids in its long alkyl chain. Most research on boronic acids focuses on aryl boronic acids (with aromatic rings attached to the boronic acid group) rather than alkyl variants like decylboronic acid.
Examples of frequently studied boronic acids include:
-
Phenylboronic acid
-
9-Anthracene boronic acid
-
1,4-Phenyldiboronic acid
-
1,4-Naphtalene diboronic acid
The relatively lipophilic nature of decylboronic acid distinguishes it from these predominantly aromatic boronic acids, potentially opening unique application avenues.
Synthesis of Derivative Compounds
Boronic Esters
Decylboronic acid can theoretically serve as a starting material for creating boronic esters, compounds with significant synthetic utility. Research has demonstrated methods for converting various boronic acids to their ester derivatives:
"We present here the synthesis of some new boronic esters derived from phenyl boronic acid, 9-anthracene boronic acid, 1,4-phenyldiboronic acid, 1,4-naphtalene diboronic acid and 9,10-anthracene diboronic acid using tartaric acid, dimethyl tartrate and dibenzyl tartrate as diols."
These methods could potentially be adapted for decylboronic acid to create novel ester derivatives with specialized properties.
Preparation Methods
The synthesis of boronic esters from boronic acids typically employs one of several dehydrating techniques:
Method | Conditions | Reaction Time |
---|---|---|
Method A | Room temperature, molecular sieves, toluene | 2-5 hours |
Method B | Reflux, toluene | 20 hours |
Method C | Reflux, CaH₂, THF | 1-3 hours |
These methods represent potential approaches for converting decylboronic acid to corresponding ester derivatives for various applications.
Current Research Limitations and Future Directions
Despite its potential utility, dedicated research specifically focused on decylboronic acid appears limited in the current scientific literature. This represents an opportunity for further investigation into:
-
Optimized synthesis routes specifically for decylboronic acid
-
Detailed physical property characterization
-
Novel applications leveraging its unique alkyl-boronic acid structure
-
Structure-activity relationships compared to other boronic acids
Future research might explore the incorporation of decylboronic acid into responsive materials, catalytic systems, or pharmaceutical applications. The compound's amphiphilic nature suggests potential utility in interface science and membrane technologies.
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